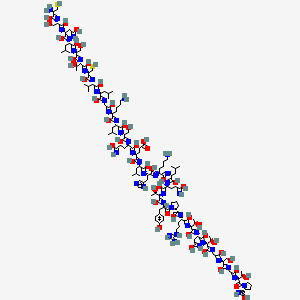

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide

Description

Properties

Molecular Formula |

C145H242N44O48S2 |

|---|---|

Molecular Weight |

3433.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[1-[(2R)-2-[N-[(2S)-5-carbamimidamido-1-[(2S,3R)-1-[(2S)-1-[(2S,3R)-1-[2-[(2S)-1,3-dihydroxy-1-[2-hydroxy-2-[(2S,3R)-3-hydroxy-1-[(2R)-2-(C-hydroxycarbonimidoyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]iminoethyl]iminopropan-2-yl]imino-2-hydroxyethyl]imino-1,3-dihydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-hydroxypentanoic acid |

InChI |

InChI=1S/C145H242N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99(63-239)181-142(235)114(74(16)197)187-135(228)98(61-193)180-129(222)90(49-69(9)10)172-131(224)92(52-104(151)202)174-134(227)96(59-191)178-117(210)79(148)62-238)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199,238-239H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94?,95+,96+,97+,98+,99+,100-,101-,110+,111+,112+,113+,114+,115+/m1/s1 |

InChI Key |

AZCMZZXDDMAXIT-SLFAFRAOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=N[C@@H](CC(=N)O)C(=N[C@@H]([C@@H](C)O)C(=NCC(=N[C@@H](CO)C(=NCC(=N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@@H]1C(=N)O)O)O)O)O)O)O)N=C([C@H](CCCNC(=N)N)N=C([C@H]2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N=C([C@H]([C@@H](C)O)N=C([C@H](CCC(=N)O)N=C([C@H](CC(C)C)N=C([C@H](CCCCN)N=C([C@H](CC4=CN=CN4)N=C([C@H](CC(C)C)N=C([C@H](CCC(=O)O)N=C([C@H](CCC(=N)O)N=C([C@H](CO)N=C([C@H](CC(C)C)N=C([C@H](CCCCN)N=C(CN=C([C@H](CC(C)C)N=C([C@H](C(C)C)N=C([C@H](CS)N=C([C@H]([C@@H](C)O)N=C([C@H](CO)N=C([C@H](CC(C)C)N=C([C@H](CC(=N)O)N=C([C@H](CO)N=C([C@H](CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC(C)CC(C(=NC(CCC(=N)O)C(=NC(C(C)O)C(=NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=NC(CCCNC(=N)N)C(=NC(C(C)O)C(=NC(CC(=N)O)C(=NC(C(C)O)C(=NCC(=NC(CO)C(=NCC(=NC(C(C)O)C(=O)N3CCCC3C(=N)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CCCCN)N=C(C(CC4=CN=CN4)N=C(C(CC(C)C)N=C(C(CCC(=O)O)N=C(C(CCC(=N)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CCCCN)N=C(CN=C(C(CC(C)C)N=C(C(C(C)C)N=C(C(CS)N=C(C(C(C)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CC(=N)O)N=C(C(CO)N=C(C(CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Structural and Conformational Analysis of Csnlstcvlgklsqelhklqtyprtntgsgtp Amide

Primary Structure Elucidation of CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide

The primary structure of a peptide refers to the linear sequence of its constituent amino acids. For this compound, this sequence is composed of 33 amino acid residues. The elucidation of this sequence is a critical first step in its characterization. While specific experimental data for this peptide is not publicly available, the process would typically involve a combination of Edman degradation and mass spectrometry.

Table 1: Amino Acid Sequence of this compound

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

| 1 | Cysteine | C |

| 2 | Serine | S |

| 3 | Asparagine | N |

| 4 | Leucine | L |

| 5 | Serine | S |

| 6 | Threonine | T |

| 7 | Cysteine | C |

| 8 | Valine | V |

| 9 | Leucine | L |

| 10 | Glycine (B1666218) | G |

| 11 | Lysine | K |

| 12 | Leucine | L |

| 13 | Serine | S |

| 14 | Glutamine | Q |

| 15 | Glutamic Acid | E |

| 16 | Leucine | L |

| 17 | Histidine | H |

| 18 | Lysine | K |

| 19 | Leucine | L |

| 20 | Glutamine | Q |

| 21 | Threonine | T |

| 22 | Tyrosine | Y |

| 23 | Proline | P |

| 24 | Arginine | R |

| 25 | Threonine | T |

| 26 | Asparagine | N |

| 27 | Threonine | T |

| 28 | Glycine | G |

| 29 | Serine | S |

| 30 | Glycine | G |

| 31 | Threonine | T |

| 32 | Proline | P |

| 33 | Proline-amide | P-NH2 |

Characterization of the Proline Amide Modification at the C-Terminus of this compound

A key feature of this peptide is the post-translational modification at its C-terminus, where the final proline residue is amidated. google.com This means that the typical carboxyl group (-COOH) is replaced by an amide group (-CONH2). wikipedia.orglibretexts.org This modification is significant as it neutralizes the negative charge of the C-terminus at physiological pH. nih.gov The presence of a C-terminal proline amide can be achieved through enzymatic processes, for instance, using carboxypeptidase Y in the presence of ammonia. google.comgoogle.com This enzyme can catalyze the amidation of a C-terminal proline. google.comgoogle.com The amide group itself is planar due to resonance, which can influence local peptide bond geometry. libretexts.org

Computational Modeling and Prediction of this compound Tertiary Structure

Given the challenges in experimental structure determination, computational modeling provides a powerful tool for predicting the tertiary structure of peptides like this compound. mdpi.comnih.gov Several ab initio and template-based modeling methods are available for this purpose.

Table 2: Common Computational Methods for Peptide Structure Prediction

| Method | Description |

| I-TASSER | An integrated platform that uses template-based modeling and fragment assembly simulations to generate full-length structural models. mdpi.commdpi.com |

| PEP-FOLD | A de novo approach that predicts peptide structures from their amino acid sequence by assembling structural alphabet profiles. mdpi.com |

| Rosetta | A widely used software suite for de novo protein structure prediction that utilizes fragment assembly and energy minimization. mdpi.com |

| SWISS-MODEL | A homology-modeling server that builds a model of a target protein based on the experimental structure of a related homologous protein. expasy.org |

| AlphaFold | A deep learning-based method that has shown high accuracy in predicting protein structures from their amino acid sequences. nih.gov |

Biosynthesis and Post Translational Processing of Csnlstcvlgklsqelhklqtyprtntgsgtp Amide

General Mechanisms of Amide Bond Formation in Peptides

Amide bond formation is a fundamental reaction in biochemistry, most notably in the ribosomal synthesis of proteins. However, post-translational modifications also employ amide bond formation to alter peptide structure and function. One of the most significant of these modifications is C-terminal amidation, where the carboxyl group (-COOH) at the C-terminus of a peptide is converted into an amide group (-CONH₂). jpt.comprotpi.ch

This modification is crucial for the biological activity of many peptide hormones and neuropeptides. nih.gov By neutralizing the negative charge of the C-terminal carboxylate, amidation can increase the peptide's stability, enhance its binding affinity to its receptor, and protect it from degradation by carboxypeptidases. jpt.comprotpi.chlifetein.com The resulting amide group can also form important hydrogen bonds that influence the peptide's secondary structure and its interaction with its biological target. nih.gov While chemical methods for amidation exist, in vivo amidation follows a specific and highly regulated enzymatic pathway. protpi.chdigitellinc.com

Enzymatic Pathways Leading to C-Terminal Amidation in CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide Precursors

The biosynthesis of C-terminally amidated peptides like salmon calcitonin from their precursors is not a simple transamination. Instead, it is a sophisticated two-step enzymatic process catalyzed by a single bifunctional enzyme: Peptidylglycine α-amidating monooxygenase (PAM). protpi.chnih.gov This enzyme is solely responsible for this type of modification in species from algae to humans. nih.gov The substrate for the PAM enzyme is a precursor peptide that has a glycine (B1666218) residue at its C-terminus. bohrium.com

The amidation reaction proceeds as follows:

Hydroxylation: The first catalytic domain of PAM, peptidylglycine α-hydroxylating monooxygenase (PHM), catalyzes the hydroxylation of the α-carbon of the C-terminal glycine. protpi.chwikipedia.org This reaction is dependent on the presence of molecular oxygen, ascorbate (B8700270) (vitamin C), and copper ions. protpi.chebi.ac.uk The product of this step is a peptidyl-α-hydroxyglycine intermediate. protpi.ch

Lyase Reaction: The second catalytic domain, peptidyl-α-hydroxyglycine α-amidating lyase (PAL), then acts on the unstable intermediate. protpi.chwikipedia.org This zinc-dependent enzyme cleaves the N-Cα bond, releasing the final α-amidated peptide and a molecule of glyoxylate. protpi.chuniprot.org

This entire process typically occurs within the trans-Golgi network or in secretory vesicles as one of the final steps of peptide maturation before secretion. protpi.ch

Identification and Role of Specific Amidating Enzymes in Oncorhynchus keta Calcitonin-1 Maturation

The maturation of Oncorhynchus keta (chum salmon) calcitonin-1, with the sequence this compound, follows the previously described enzymatic pathway. The specific enzyme responsible for the critical C-terminal amidation is Peptidylglycine α-amidating monooxygenase (PAM). nih.govoup.comresearchgate.net

In salmon, the calcitonin gene encodes a larger precursor protein. nih.gov This precursor is processed by a series of endoproteases and exoproteases within the secretory pathway to yield a glycine-extended calcitonin intermediate (calcitonin-Gly). nih.govresearchgate.net This intermediate is the specific substrate for the salmon's PAM enzyme. The PAM enzyme then recognizes and binds to the C-terminal glycine of this precursor. researchgate.net Through the sequential actions of its PHM and PAL domains, PAM converts the inactive, glycine-extended precursor into the biologically active, 32-amino acid amidated salmon calcitonin. protpi.chuniprot.org This final amidation step is indispensable for the high potency of salmon calcitonin, which is known to be significantly more active and have a longer half-life than its human counterpart. wikipedia.orgprospecbio.com

Regulation of this compound Biosynthesis

The biosynthesis of calcitonin in fish, including Oncorhynchus keta, is a regulated process primarily controlled by circulating calcium levels. Calcitonin is a hypocalcemic hormone, meaning it acts to lower blood calcium. nih.govnih.gov Its synthesis and secretion are therefore stimulated by hypercalcemia (high blood calcium). wikipedia.org

In fish, calcitonin is produced by the ultimobranchial glands. prospecbio.comnih.gov When plasma calcium concentrations rise, these glands are stimulated to increase the synthesis and secretion of calcitonin. The expression of the calcitonin gene itself can be upregulated in response to elevated calcium levels. nih.gov This leads to an increased production of the calcitonin precursor, which then undergoes the post-translational processing, including the crucial amidation step, to form the active hormone. The secreted calcitonin then acts on tissues like the gills to inhibit calcium uptake, thereby restoring calcium homeostasis. nih.gov This feedback loop ensures that the production of amidated calcitonin is tightly coupled to the physiological needs of the organism for calcium regulation.

Methodological Approaches for Investigating Csnlstcvlgklsqelhklqtyprtntgsgtp Amide

Advanced Spectroscopic Techniques for Analyzing CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide Structure and Dynamics

Understanding the three-dimensional structure and dynamic nature of this compound is fundamental to deciphering its biological function. Researchers have utilized a variety of advanced spectroscopic techniques to achieve this.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool. Studies using proton NMR have been instrumental in determining the solution structure of the peptide. These investigations have revealed that residues 8-18 form a distinct α-helix, a critical feature for its biological activity. acs.orgnih.gov Further NMR studies, in conjunction with distance geometry and restrained molecular dynamics, have provided a more detailed picture of its conformation in aqueous solutions. acs.org

Circular Dichroism (CD) spectroscopy has complemented NMR studies by providing insights into the secondary structure of the peptide. CD data consistently support the presence of an α-helical domain, particularly in the region spanning residues 8-18. nih.gov This technique is valuable for assessing how the peptide's conformation might change in different environments, such as when interacting with cell membranes.

Mass spectrometry (MS) is another powerful technique used for the characterization of this compound. It is not only used to confirm the molecular weight and amino acid sequence but also to identify post-translational modifications. nih.gov A proteomic approach using mass spectrometry has successfully identified endogenous cleavage sites within the peptide's primary sequence in tissue samples, revealing how the peptide may be processed and degraded in vivo. nih.gov

| Technique | Information Obtained | Key Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Detailed 3D structure in solution, dynamics. | Identified an α-helical structure in the 8-18 residue region. acs.orgnih.gov |

| Circular Dichroism (CD) | Secondary structure content (e.g., α-helix, β-sheet). | Confirmed the presence and stability of the α-helical domain. nih.gov |

| Mass Spectrometry (MS) | Molecular weight, amino acid sequence, post-translational modifications, and degradation products. | Verified peptide identity and identified in vivo cleavage sites. nih.gov |

Biophysical Methods for Characterizing this compound-Receptor Interactions

The biological effects of this compound are mediated through its interaction with a complex receptor system. This receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP1). wikipedia.org Several biophysical methods have been employed to characterize the binding kinetics and thermodynamics of this interaction.

Radioligand binding assays have been fundamental in studying the affinity of the peptide for its receptor. These assays, often using radioiodinated this compound, allow for the determination of binding parameters for various ligands that interact with the receptor. nih.gov These studies have been performed on both cell membrane homogenates and intact cultured cells. nih.gov

More advanced techniques like nanoBRET (Bioluminescence Resonance Energy Transfer) have been used to characterize the peptide's binding mechanism in real-time in living cells. These assays have helped to elucidate the "two-domain" binding mechanism, where the C-terminus of the peptide first engages with the extracellular domain of the receptor, followed by the N-terminus inserting into the transmembrane domain, leading to receptor activation. msu.edu

| Method | Principle | Key Findings on this compound |

|---|---|---|

| Radioligand Binding Assays | Measures the binding of a radiolabeled ligand to its receptor to determine affinity and specificity. | Established basic binding parameters and distinguished between different receptor subtypes. nih.gov |

| NanoBRET | Measures the proximity of a bioluminescent donor and a fluorescent acceptor to monitor molecular interactions in real-time. | Characterized the two-domain binding mechanism and measured binding affinities for different receptor states. msu.edu |

Cell-Based Assays for Studying this compound Bioactivity and Signaling

To understand the physiological consequences of this compound binding to its receptor, a variety of cell-based assays are utilized. These assays measure the downstream signaling events and cellular responses triggered by the peptide.

A primary signaling pathway activated by the this compound receptor is the Gsα-protein pathway, which leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). nih.gov Therefore, cAMP measurement assays are a cornerstone for assessing the peptide's bioactivity. These assays have been used extensively in various cell lines to quantify the potency and efficacy of this compound and its analogs. nih.govmsu.edu

Reporter gene assays are another powerful tool. In these systems, a reporter gene (like luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. For instance, researchers have used reporter genes linked to the this compound promoter to show that factors known to activate sensory neurons and promote inflammation can stimulate the peptide's own gene expression. nih.gov

Functional assays that measure physiological responses are also crucial. For example, in cultured trigeminal ganglion neurons, the application of this compound has been shown to increase the firing of action potentials, an effect that can be blocked by its receptor antagonists. nih.gov In other systems, its potent vasodilator activity is a key functional readout. nih.gov Enzyme-linked immunosorbent assays (ELISAs) have also been developed to detect and quantify the release of the peptide from cells. nih.govraybiotech.comantibodies-online.com

| Assay Type | Parameter Measured | Example Application |

|---|---|---|

| cAMP Accumulation Assay | Intracellular cyclic AMP levels. | Quantifying receptor activation and agonist potency. nih.govmsu.edu |

| Reporter Gene Assay | Transcriptional activity of target genes. | Studying the regulation of the peptide's own gene expression. nih.gov |

| Electrophysiology | Neuronal excitability (e.g., action potential firing). | Demonstrating the direct excitatory effects on neurons. nih.gov |

| ELISA | Quantification of released peptide. | Measuring peptide release from cells upon stimulation. nih.govraybiotech.com |

| β-Arrestin Recruitment Assay | Recruitment of β-arrestin to the activated receptor. | Investigating receptor desensitization and alternative signaling pathways. eurofinsdiscovery.com |

Computational Chemistry and Molecular Dynamics Simulations of this compound

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable for investigating the behavior of this compound and its receptor at an atomic level. These simulations provide insights into the dynamic processes that are often difficult to capture with experimental techniques alone.

MD simulations have been used to model the binding process of the peptide to its receptor, revealing the transient interactions and conformational changes that occur. frontiersin.orgnih.gov These studies have helped to visualize how the flexible C-terminal tail of the peptide first makes contact with the receptor's extracellular domain, followed by the insertion of the N-terminal helix into the transmembrane core. frontiersin.orgnih.gov

Simulations have also been crucial in understanding the role of the RAMP1 subunit in the receptor complex. By comparing simulations of the CLR receptor with and without RAMP1, researchers have shown that RAMP1 is important for the stability of the transmembrane domain of CLR, thereby stabilizing the ligand binding pocket. biorxiv.org Furthermore, MD simulations have been employed to study the binding of small molecule antagonists to the receptor, providing a molecular-level understanding of how these drugs inhibit the receptor's function and aiding in the development of new therapeutics. biorxiv.orgacs.org

Proteomic and Transcriptomic Profiling in Response to this compound Stimulation

To obtain a global view of the cellular changes induced by this compound, researchers have turned to high-throughput "omics" technologies. These approaches allow for the simultaneous measurement of thousands of proteins (proteomics) or gene transcripts (transcriptomics).

Transcriptomic studies have investigated how stimulation with this peptide alters gene expression. In cultured trigeminal ganglion neurons, it has been demonstrated that activation of the peptide's receptor can lead to an increase in the mRNA levels of the peptide itself, suggesting a positive feedback loop. nih.gov This autoregulation may be relevant in conditions where the peptide's levels are chronically elevated. nih.govnih.gov

Proteomic techniques have been used to identify proteins that are involved in the degradation of this compound. For example, mass spectrometry-based proteomics identified several endogenously produced peptide fragments in spinal cord tissue, which led to the identification of specific enzymes, like insulin-degrading enzyme, that are responsible for its breakdown. nih.gov More recent studies are beginning to use high-dimensional proteomic analysis to understand the broader impact of its signaling pathways in complex conditions like traumatic brain injury. oup.com

Synthetic Methodologies and Analog Design for Csnlstcvlgklsqelhklqtyprtntgsgtp Amide

Strategies for Solid-Phase Peptide Synthesis (SPPS) of CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the sequential addition of amino acids to a growing chain anchored to an insoluble resin. rsc.org For a peptide of the length and complexity of this compound, several strategic decisions are critical for a successful synthesis.

The choice between the two primary SPPS protocols, Fmoc/tBu and Boc/Bzl, is fundamental. peptide.com

Fmoc/tBu Strategy : This is the most common approach, utilizing the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. americanpeptidesociety.orglifetein.com The mild conditions for Fmoc group removal (typically with piperidine) make it suitable for complex sequences and the incorporation of post-translational modifications. americanpeptidesociety.orgaltabioscience.com

Boc/Bzl Strategy : This method uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and harsher acids, like hydrofluoric acid (HF), for final cleavage from the resin. peptide.com While less common now, Boc chemistry can be advantageous for highly hydrophobic sequences prone to aggregation, as the acidic deprotection step protonates the N-terminus, reducing problematic hydrogen bonding. peptide.com

Challenges in the SPPS of long peptides include incomplete coupling reactions and aggregation of the growing peptide chain on the resin. americanpeptidesociety.org To mitigate these issues, chemists employ several tactics:

High-Efficiency Coupling Reagents : Reagents such as HBTU or HATU are used to maximize the efficiency of amide bond formation. americanpeptidesociety.org

Specialized Resins : Polystyrene (PS) resins are common, but for hydrophobic peptides, more polar supports like polyethylene (B3416737) glycol (PEG)-based resins can improve solvation and reduce aggregation. rsc.orgnih.gov

Table 1: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Deprotection Condition | Piperidine in DMF | Trifluoroacetic acid (TFA) |

| Final Cleavage Acid | Trifluoroacetic acid (TFA) (milder) | Hydrofluoric acid (HF) (harsher) |

| Advantages | Mild conditions, automation-friendly, good for modified peptides. americanpeptidesociety.orgaltabioscience.com | Better for some hydrophobic sequences prone to aggregation. peptide.com |

| Disadvantages | Potential for racemization under basic conditions. | Harsh final cleavage can degrade sensitive peptides. americanpeptidesociety.org |

Solution-Phase Synthetic Approaches for this compound and its Fragments

While SPPS is dominant, classical solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains valuable, particularly for large-scale production. chempep.comwikipedia.org A key strategy for synthesizing a long peptide like this compound via this method is fragment condensation .

In this approach, the full-length peptide is assembled from smaller, pre-synthesized peptide fragments. nih.govwikipedia.org These fragments (typically 10-30 amino acids) can be produced efficiently using SPPS, then purified. chempep.com Subsequently, these purified fragments are coupled together in solution. chempep.com

Advantages of Fragment Condensation:

Purification of Intermediates : Each fragment can be purified and fully characterized before the next coupling step, which can simplify the purification of the final, full-length peptide. nih.govchempep.com

Scalability : LPPS is generally more suitable for producing kilogram-scale quantities of peptides. chempep.com

However, this method is often more time-consuming than a direct SPPS approach and carries a risk of racemization at the C-terminal amino acid of the peptide fragment during the coupling step. nih.govspringernature.com

Novel Amide Bond Formation Techniques and Their Application to Complex Peptides

The formation of the amide (peptide) bond is the central reaction in peptide synthesis. nih.gov While standard coupling reagents are effective, certain sequences ("difficult sequences") can be challenging. nih.gov Novel techniques have been developed to overcome these hurdles, with Native Chemical Ligation (NCL) being a prominent example.

NCL is a powerful method for assembling long peptides and proteins from unprotected peptide fragments. nih.govnih.gov The reaction joins a peptide fragment with a C-terminal thioester to another fragment that has an N-terminal cysteine residue. wikipedia.org This process is highly specific and occurs in an aqueous solution at neutral pH, resulting in a native peptide bond at the ligation site. nih.govnih.gov

Given that this compound contains a cysteine residue at position 7, it is a candidate for an NCL-based synthesis. A possible strategy would involve:

Synthesizing the N-terminal fragment CSNLSTC as a C-terminal thioester.

Synthesizing the C-terminal fragment VLGKLSQELHKLQTYPRTNTGSGTP-amide with its native N-terminus.

Ligating these two unprotected fragments in solution.

This convergent approach can circumvent length limitations of stepwise SPPS and is particularly useful for producing complex proteins. nih.gov Recent advances have also developed ligation techniques at non-cysteine sites, such as serine or threonine, further expanding the utility of this method. acs.org

Design and Synthesis of Conformationally Constrained this compound Analogues

Most peptides are flexible and exist in many different conformations in solution. researchgate.net To study structure-activity relationships and improve pharmacological properties, chemists often introduce conformational constraints to lock the peptide into a specific, biologically active shape. nih.gov

One of the most effective methods for this is peptide stapling . This technique involves creating a synthetic brace, or "staple," by covalently linking the side chains of two amino acids within the peptide sequence. wikipedia.org A common method uses ruthenium-catalyzed ring-closing metathesis (RCM) to form an all-hydrocarbon staple between two non-natural, olefin-bearing amino acids. nih.gov

For a peptide like this compound, stapling could be used to stabilize a helical region, which is a common motif in protein-protein interactions. creative-peptides.com The benefits of stapling include:

Enhanced Helicity : The staple reinforces the desired secondary structure. nih.gov

Increased Proteolytic Resistance : The constrained conformation can hide amide bonds from proteases, increasing the peptide's stability. nih.govnih.gov

Improved Cell Permeability : The hydrocarbon staple can enhance the peptide's ability to cross cell membranes. magtech.com.cn

Other methods to introduce conformational constraints include forming lactam bridges (amide bonds between amino acid side chains) or disulfide bridges between cysteine residues. nih.govacs.org

Chemical Modification Strategies for Probing Structure-Activity Relationships of this compound

Understanding which amino acid residues are critical for a peptide's function is key to designing improved analogues. This is the domain of structure-activity relationship (SAR) studies. nih.govresearchgate.net

A primary tool for SAR is alanine scanning mutagenesis . In this technique, each amino acid residue in the peptide is systematically replaced with alanine, one at a time. genscript.comwikipedia.org Alanine is chosen because its small, inert methyl side chain removes the specific functionality of the original residue without significantly altering the peptide's backbone structure. wikipedia.org By comparing the biological activity of each alanine-substituted analog to the original peptide, researchers can identify "hot spots"—residues that are critical for activity. genscript.com

Table 2: Illustrative Alanine Scan of a Hypothetical Peptide Segment

| Position | Original Residue | Alanine Mutant | Relative Activity (%) | Interpretation |

| 10 | Leucine (L) | Alanine (A) | 95 | Side chain not critical for activity. |

| 11 | Serine (S) | Alanine (A) | 85 | Minor contribution from hydroxyl group. |

| 12 | Glutamine (Q) | Alanine (A) | 5 | Side chain is critical for activity ("hot spot"). |

| 13 | Glutamic Acid (E) | Alanine (A) | 10 | Side chain is critical for activity ("hot spot"). |

Another important strategy involves mimicking or introducing post-translational modifications (PTMs) . PTMs are covalent changes to proteins that occur after they are synthesized, such as phosphorylation, glycosylation, or methylation. jpt.comwikipedia.org These modifications can be crucial for a protein's function. jpt.com Synthesizing peptides that incorporate PTMs or their stable mimics allows researchers to investigate their functional roles. researchgate.netnih.gov For instance, phosphorylated peptides can be synthesized to study signaling pathways. jpt.com Other modifications, like N-terminal acetylation or C-terminal amidation (as seen in the target peptide), can increase stability against degradation. creative-peptides.comresearchgate.net

Comparative and Evolutionary Biology of Csnlstcvlgklsqelhklqtyprtntgsgtp Amide

Phylogenetic Analysis of Calcitonin-1 Peptide Sequences Across Vertebrate Species

The calcitonin gene family has a deep evolutionary history, with members identified in a wide range of vertebrates, from fish to mammals. nih.govnih.gov Phylogenetic analyses based on the amino acid sequences of Calcitonin-1 (the primary form of calcitonin) reveal the evolutionary relationships and divergence among different vertebrate lineages. These studies demonstrate that the calcitonin gene is ancient, with evidence suggesting that the entire family of related peptides arose from a common ancestral gene. nih.govfrontiersin.org

Comparative genomic studies in species like the medaka fish (Oryzias latipes) have been instrumental in tracing this history. nih.gov Such analyses show that gene duplication events, including whole-genome duplications in the teleost fish lineage, have led to the expansion and diversification of the calcitonin family. nih.gov For instance, while mammals possess single genes for calcitonin and CGRP (with CGRP having alpha and beta forms from tandem gene multiplication), teleost fish have multiple paralogs for these peptides. nih.gov

The specific sequence CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide can be compared to known Calcitonin-1 sequences from various species to infer its likely phylogenetic position. The high degree of conservation in the N-terminal region is a common feature, reflecting its importance for receptor binding. The C-terminal region, however, tends to show more variability, which can be used to distinguish between orthologs from different species and paralogs within a single species.

Below is a comparative table of Calcitonin-1 peptide sequences from representative vertebrate species, illustrating the conservation and divergence patterns.

| Species | Common Name | Calcitonin-1 Amino Acid Sequence |

| Homo sapiens | Human | CGNLSTCMLGTYTQDFNKFHTFPQTAIGVGAP-amide |

| Salmo salar | Salmon | This compound |

| Gallus gallus | Chicken | CASLSTCVLGKLSQELHKLQTYPRTDVGAGTP-amide |

| Rattus norvegicus | Rat | CGNLSTCMLGTYTQDLNKFHTFPQTSIGVGAP-amide |

This interactive table allows for the comparison of Calcitonin-1 sequences. The provided peptide, this compound, is identical to that of salmon calcitonin, which is known for its high potency in mammals.

Evolutionary Conservation and Divergence of Amidation Sites in Peptide Hormones

The C-terminal amidation of the peptide is a critical post-translational modification for its biological activity. researchgate.net This process, where a C-terminal glycine (B1666218) residue in the pro-peptide is enzymatically converted to an amide group, is essential for the stability and receptor-binding affinity of many peptide hormones, including calcitonin. researchgate.net The enzyme responsible for this modification is the peptidylglycine α-amidating monooxygenase (PAM). nih.gov

The evolutionary conservation of amidation sites, and the PAM enzyme itself, highlights the fundamental importance of this modification. nih.gov The presence of the genetic and enzymatic machinery for amidation across a vast range of animal phyla suggests that this is an ancient and evolutionarily advantageous feature for peptide signaling. nih.govnih.gov The conservation of the amidation signal (a C-terminal glycine in the precursor peptide) and the amidating enzyme underscores a strong selective pressure to maintain the biological efficacy of these hormones. nih.gov

Divergence in amidation can occur, but it is relatively rare for peptides where this modification is critical for function. The loss or gain of an amidation site through mutation would significantly alter the peptide's function, likely leading to its inactivation or a change in its receptor specificity. Therefore, the amidation site in the calcitonin family of peptides is a highly conserved feature throughout their evolution.

Functional Specialization of Calcitonin Peptides in Different Organisms

While originating from a common ancestral gene, the calcitonin family of peptides has undergone significant functional specialization throughout vertebrate evolution. capes.gov.br This divergence is closely linked to the evolution of their respective receptors and the physiological needs of different organisms.

In mammals, the primary and most well-known function of calcitonin is the regulation of calcium and phosphate (B84403) homeostasis. It acts to lower blood calcium levels, primarily by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. capes.gov.br

Calcitonin Gene-Related Peptide (CGRP) , on the other hand, has a very different primary role. It is a potent vasodilator and functions as a neurotransmitter or neuromodulator in both the central and peripheral nervous systems. nih.govwikipedia.orgnih.gov CGRP is involved in a variety of processes, including pain transmission (particularly in migraine), inflammation, and cardiovascular regulation. wikipedia.orgnih.govnih.gov The divergence in function between calcitonin and CGRP, despite their shared genetic origin, is a clear example of neofunctionalization after gene duplication. capes.gov.br

In non-mammalian vertebrates, the functions of calcitonin can be more varied. In fish, for instance, calcitonin is involved in calcium regulation but also plays a role in osmoregulation, helping the animal to adapt to changes in water salinity. The high potency of salmon calcitonin in mammals is a testament to the conserved nature of the calcitonin receptor across vertebrate classes.

The functional specialization of these peptides is also intricately linked to the evolution of their receptors. The calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR) are the two main receptors for this peptide family. nih.gov Their specificity for different peptides is further modulated by Receptor Activity-Modifying Proteins (RAMPs). nih.govnih.gov This complex system of peptides, receptors, and RAMPs has allowed for the fine-tuning of physiological responses and the evolution of specialized functions in different tissues and organisms. nih.gov

Future Research Directions and Open Questions in Csnlstcvlgklsqelhklqtyprtntgsgtp Amide Research

Elucidation of Novel Molecular Interaction Partners for CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide

A complete understanding of the biological function of this compound is contingent on identifying its molecular binding partners. The specific sequence of amino acids, with its unique arrangement of hydrophobic, hydrophilic, and charged residues, suggests a high degree of specificity in its interactions. Future research should focus on a systematic screening for its receptors, enzymes, and other binding proteins.

Key research questions include:

What are the primary cellular receptors for this compound?

Does it interact with cell-surface or intracellular targets?

Are there specific enzymes that metabolize or are modulated by this peptide amide?

What is the nature of the non-covalent interactions that govern its binding? nih.gov

Advanced techniques such as affinity chromatography, yeast two-hybrid screening, and co-immunoprecipitation will be instrumental in isolating and identifying these interaction partners. Furthermore, computational docking studies can provide initial hypotheses about potential binding sites and affinities, guiding experimental validation. The interactions of the amide group, in particular, are crucial, as they can participate in hydrogen bonding and interactions with aromatic residues. mdpi.com The study of amide-amide and amide-aromatic interactions will be particularly relevant. mdpi.comnih.gov

Advanced Strategies for Enhanced Biostability and Delivery of Peptide Amides

A significant hurdle in the therapeutic development of peptides is their inherent instability in biological systems, where they are susceptible to enzymatic degradation. Research into enhancing the biostability of this compound is therefore of paramount importance.

Strategies to be explored include:

Incorporation of non-natural amino acids: Replacing certain L-amino acids with their D-isomers can render the peptide resistant to proteases. nih.gov

Cyclization: Head-to-tail or side-chain cyclization can lock the peptide into a more stable conformation, reducing its susceptibility to enzymatic cleavage.

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide, shielding it from proteases and reducing renal clearance.

Formulation in nanocarriers: Encapsulating the peptide in liposomes, nanoparticles, or hydrogels can protect it from degradation and facilitate targeted delivery. nih.gov

The development of novel delivery systems will also be critical. This includes strategies to overcome biological barriers such as the blood-brain barrier and to ensure the peptide reaches its target tissues in sufficient concentrations.

Systems Biology Approaches to Understand this compound Regulatory Networks

The biological effects of a single peptide are often not linear but are part of a complex regulatory network. nih.gov A systems biology approach, which integrates experimental data with computational modeling, can provide a holistic understanding of the role of this compound in cellular and physiological processes. nih.govucla.edu

Future research should aim to:

Map the signaling pathways: Once the primary receptor is identified, downstream signaling cascades can be mapped using techniques like phosphoproteomics and transcriptomics.

Develop computational models: Mathematical models can be constructed to simulate the dynamics of the regulatory network and predict how it will respond to different stimuli or perturbations. researchgate.net

Integrate multi-omics data: Combining genomics, proteomics, and metabolomics data will provide a comprehensive picture of the cellular response to this compound.

This approach will not only clarify the function of this specific peptide but also reveal how it integrates with broader biological systems, potentially identifying novel therapeutic targets and biomarkers. researchgate.net

Development of Innovative Biosensors and Imaging Probes for this compound Activity

To study the dynamics of this compound in real-time and in its native biological context, the development of specific biosensors and imaging probes is essential. These tools would enable researchers to visualize the localization, concentration, and activity of the peptide in living cells and organisms.

Potential strategies include:

Fluorescently labeled peptides: Conjugating the peptide with a fluorescent dye would allow for its visualization using fluorescence microscopy.

FRET-based biosensors: Förster Resonance Energy Transfer (FRET) biosensors can be designed to report on the binding of the peptide to its target or on conformational changes.

Electrochemical biosensors: Peptide-based electrochemical biosensors can be developed for the sensitive and selective detection of the peptide or its enzymatic cleavage products. nih.gov

Radiolabeled peptide probes: For in vivo imaging, the peptide can be labeled with a radionuclide for use in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.gov

These tools will be invaluable for studying the pharmacokinetics and pharmacodynamics of this compound and for assessing the efficacy of different delivery strategies.

Theoretical Frameworks for Predicting Peptide Amide Functionality

Computational and theoretical approaches are becoming increasingly powerful in predicting the structure and function of peptides. nih.govyoutube.com For this compound, these methods can provide crucial insights and guide experimental work.

Future theoretical studies should focus on:

Conformational analysis: Molecular dynamics simulations can be used to explore the conformational landscape of the peptide in different environments (e.g., in water, in the presence of a membrane).

Structure-activity relationship (SAR) studies: By systematically modifying the peptide sequence in silico, it may be possible to identify the key residues responsible for its activity and to design analogs with improved properties.

Quantum mechanical calculations: These can be used to study the electronic properties of the peptide and to gain a deeper understanding of its interactions with its binding partners. nih.gov

A close integration of theoretical predictions and experimental validation will be key to accelerating the research and development process for this promising peptide amide.

Q & A

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across different studies?

- Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., assay conditions, peptide batch purity). Replicate key experiments under standardized protocols, including strict controls for temperature, buffer composition, and cell line authenticity. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess inter-study variability .

Q. What strategies are effective for studying the peptide’s conformational dynamics in physiological environments?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy in deuterated phosphate-buffered saline (PBS) to monitor real-time structural changes. Complement with molecular dynamics (MD) simulations using force fields like AMBER or CHARMM. Validate computational models with experimental data from fluorescence resonance energy transfer (FRET) .

Q. How should researchers design experiments to investigate post-translational modification (PTM) susceptibility of this peptide?

- Methodological Answer : Incubate the peptide with recombinant enzymes (e.g., kinases, proteases) and analyze modifications via LC-MS/MS. Use isotopic labeling to track kinetic changes. For in vivo relevance, apply CRISPR-Cas9-edited cell lines lacking specific PTM enzymes and compare bioactivity outcomes .

Q. What computational approaches are suitable for predicting this peptide’s interaction with membrane-bound receptors?

- Methodological Answer : Perform docking simulations using software like AutoDock Vina or HADDOCK, incorporating receptor crystal structures from the Protein Data Bank (PDB). Validate predictions with mutagenesis studies targeting predicted binding residues. Cross-validate with experimental techniques such as cryo-EM or hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Experimental Design & Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this peptide across laboratories?

- Methodological Answer : Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish detailed synthesis protocols, including raw HPLC chromatograms and MS spectra in supplementary materials. Use reference materials (e.g., NIST-certified reagents) and share peptide aliquots via biobanks. Document environmental conditions (e.g., humidity during lyophilization) .

Q. How can researchers optimize stability studies for this peptide under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by storing aliquots at -80°C, -20°C, 4°C, and 25°C. Assess degradation via LC-MS every 30 days over 6 months. Use Arrhenius kinetics to extrapolate shelf life. Include cryoprotectants (e.g., trehalose) in formulations and test under desiccation .

Data Analysis & Presentation

Q. What frameworks are recommended for integrating heterogeneous data (structural, functional, computational) into a cohesive model?

- Methodological Answer : Apply systems biology tools like Cytoscape for network analysis or PyMOL for 3D structural overlays. Use Bayesian inference to weight data from disparate sources (e.g., in vitro vs. in silico). Publish interactive datasets in platforms like Zenodo or Figshare to enable community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.